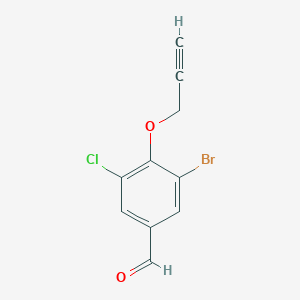

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Description

BenchChem offers high-quality 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chloro-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGPAFOCCFNZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366454 | |

| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444059-52-3 | |

| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for the structural elucidation of this complex molecule, grounded in fundamental NMR principles and comparative data from analogous structures.

Introduction: The Imperative of Structural Verification

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, a polysubstituted aromatic aldehyde, presents a unique set of spectroscopic challenges and points of interest. Its structure incorporates a variety of chemical environments, from the electron-withdrawn aromatic ring to the sterically significant halogen substituents and the chemically active propargyl ether moiety. NMR spectroscopy stands as the most powerful technique for elucidating such complex organic structures in solution.[1][2][3] This guide will dissect the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts, coupling constants, and signal multiplicities.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is paramount for the assignment of NMR signals. The structure and atom numbering for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde are presented below.

Figure 1: Molecular structure of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde with atom numbering.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and steric effects.[4][5]

Predicted ¹H NMR Chemical Shifts and Multiplicities

The expected chemical shifts and splitting patterns for the protons of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde are summarized in the table below. These predictions are based on established chemical shift ranges for analogous compounds and the known effects of various substituents.[6][7][8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-aldehyde | 9.8 - 10.0 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond, resulting in a characteristic downfield shift.[8] |

| H-2 | 7.8 - 8.0 | Doublet (d) | Jmeta = 2-3 Hz | This proton is ortho to the electron-withdrawing aldehyde group and is expected to be deshielded. It will exhibit meta-coupling to H-6.[9] |

| H-6 | 7.6 - 7.8 | Doublet (d) | Jmeta = 2-3 Hz | This proton is also ortho to the aldehyde group and will be deshielded. It will show meta-coupling to H-2.[9] |

| O-CH ₂ | 4.8 - 5.0 | Doublet (d) | J = 2.4 Hz | These benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring. They will exhibit a small long-range coupling to the acetylenic proton. |

| ≡C-H | 2.5 - 2.8 | Triplet (t) | J = 2.4 Hz | The terminal acetylenic proton has a characteristic chemical shift and will be split into a triplet by the two adjacent methylene protons.[10] |

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.

Causality Behind the Chemical Shifts

-

Aromatic Protons (H-2 and H-6): The two aromatic protons are in different chemical environments due to the unsymmetrical substitution pattern of the benzene ring. Both are significantly deshielded by the adjacent electron-withdrawing aldehyde group and the halogen atoms. Their chemical shifts are predicted based on data for similar substituted benzaldehydes.[11][12] The expected splitting pattern is a pair of doublets due to meta-coupling (⁴JHH), which is typically in the range of 2-3 Hz.[9]

-

Aldehyde Proton: The proton of the aldehyde group is one of the most downfield signals in the ¹H NMR spectrum, typically appearing between 9 and 10 ppm.[8] This is a consequence of the strong deshielding effect of the carbonyl group.

-

Propargyl Group Protons: The methylene protons (O-CH₂) are in a benzylic-like position and are deshielded by the adjacent oxygen atom, placing their signal around 4.8-5.0 ppm. The terminal alkyne proton (≡C-H) has a characteristic chemical shift around 2.5-2.8 ppm.[10] A long-range coupling between the methylene and the acetylenic proton is expected, resulting in a doublet for the methylene signal and a triplet for the acetylenic proton signal.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom gives a single sharp signal.[13] The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.[14][15]

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde are presented in the following table. These predictions are derived from the analysis of similar substituted aromatic compounds and known substituent effects.[7][16][17]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 188 - 192 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field.[17][18] |

| C-4 | 155 - 158 | This carbon is attached to the electronegative oxygen atom of the ether linkage, causing a significant downfield shift. |

| C-1 | 135 - 138 | The carbon atom to which the aldehyde group is attached (ipso-carbon) is deshielded. |

| C-3 | 115 - 118 | This carbon is attached to the bromine atom. The heavy atom effect of bromine can lead to a slightly more upfield shift compared to what might be expected based on electronegativity alone. |

| C-5 | 128 - 132 | The carbon atom bonded to chlorine is deshielded due to the electronegativity of chlorine. |

| C-2 | 130 - 133 | This aromatic carbon is influenced by the adjacent aldehyde group and the bromine atom. |

| C-6 | 125 - 128 | This aromatic carbon is influenced by the adjacent aldehyde group and the chlorine atom. |

| C-8 (C≡) | 78 - 82 | The sp-hybridized carbon of the alkyne that is substituted. |

| C-9 (≡CH) | 75 - 78 | The terminal sp-hybridized carbon of the alkyne. |

| O-C H₂ | 58 - 62 | This sp³-hybridized carbon is attached to an electronegative oxygen atom, resulting in a downfield shift compared to a standard alkyl carbon. |

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.

Rationale for Carbon Chemical Shifts

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the various substituents on the ring. The carbon atom bearing the propargyloxy group (C-4) will be the most downfield among the ring carbons due to the strong deshielding effect of the oxygen atom. The carbons attached to the halogens (C-3 and C-5) will also be deshielded. The quaternary carbons (C-1, C-3, C-4, and C-5) are expected to have lower signal intensities in a standard ¹³C NMR spectrum.[19]

-

Carbonyl Carbon: The aldehyde carbonyl carbon resonates at a very low field, typically between 190 and 200 ppm, which is a highly diagnostic region for this functional group.[18]

-

Propargyl Group Carbons: The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. The methylene carbon, being an sp³-hybridized carbon attached to an oxygen, will appear in the 50-65 ppm region.[15]

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocol outlines the recommended procedure for the NMR analysis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. byjus.com [byjus.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR [m.chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Sonogashira coupling protocol for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Topic: Sonogashira Coupling Protocol for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3] The reaction typically proceeds under mild conditions, such as at room temperature, and is compatible with a wide range of functional groups, making it a versatile tool for the construction of complex molecular architectures.[1][3]

This application note provides a detailed protocol for the selective Sonogashira coupling of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde with a terminal alkyne. The inherent difference in reactivity between aryl bromides and chlorides allows for a highly chemoselective coupling at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Mechanistic Insights: A Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

-

Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is generated in the copper cycle. The final step is a reductive elimination that yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.[4]

-

Copper Cycle: In the copper cycle, the terminal alkyne is activated by coordination to a copper(I) salt.[5][6] A base, typically an amine, then deprotonates the alkyne to form the crucial copper(I) acetylide intermediate, which participates in the transmetalation step of the palladium cycle.[6]

The choice of palladium catalyst, copper co-catalyst, base, and solvent are all critical for the success of the reaction. Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[4] Copper(I) iodide (CuI) is the most frequently used co-catalyst.[7] Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, and they can sometimes also serve as the solvent.[1]

Chemoselectivity: Exploiting Halogen Reactivity

A key aspect of the Sonogashira coupling is the differential reactivity of aryl halides. The rate of oxidative addition to the palladium(0) center follows the general trend: I > Br > OTf > Cl.[1][4] This predictable reactivity profile allows for selective cross-coupling reactions on polyhalogenated aromatic substrates. In the case of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, the significantly higher reactivity of the C-Br bond compared to the C-Cl bond enables a highly selective coupling at the bromine-substituted position.[1][4] This inherent chemoselectivity is a powerful tool for synthetic chemists, allowing for the stepwise functionalization of complex molecules.

Experimental Protocol

This protocol details the Sonogashira coupling of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde with phenylacetylene as a model terminal alkyne.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents |

| 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | C₁₀H₆BrClO₂ | 289.51 | - | 1.0 | 1.0 |

| Phenylacetylene | C₈H₆ | 102.13 | - | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 0.03 | 0.03 |

| CuI (Copper(I) iodide) | CuI | 190.45 | - | 0.05 | 0.05 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 10 mL | - |

Note: It is crucial to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1][8]

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.[9]

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[9]

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-5-(phenylethynyl)-4-(prop-2-yn-1-yloxy)benzaldehyde.[9]

Visualizing the Workflow

Caption: Experimental workflow for the Sonogashira coupling reaction.

Troubleshooting and Considerations

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure that the palladium catalyst is active. If using an older bottle, consider using a fresh batch. The reaction mixture should typically turn from a clear solution to a darker, heterogeneous mixture.

-

Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[1] Ensure thorough purging with an inert gas.

-

Wet Solvents/Reagents: Water can interfere with the reaction. Use anhydrous solvents and dry reagents.

-

-

Formation of Side Products:

-

Glaser Homocoupling: The formation of a diyne byproduct from the terminal alkyne is a common side reaction, often promoted by the presence of oxygen and the copper catalyst.[8] Minimizing reaction time and maintaining a strict inert atmosphere can help to reduce this.

-

Double Coupling: While unlikely under the specified conditions due to the lower reactivity of the C-Cl bond, prolonged reaction times or higher temperatures could potentially lead to some degree of coupling at the chlorine position.

-

-

Alternative Conditions:

-

Copper-Free Sonogashira: For substrates that are sensitive to copper, or to completely avoid the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[1][3] These often require different palladium catalysts, ligands, and bases.

-

Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and in some cases improve yields.[8]

-

Safety Precautions

-

Organometallic Reagents: Palladium and copper catalysts should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

Solvents: Anhydrous THF can form explosive peroxides upon storage. Always test for peroxides before use. Triethylamine is a corrosive and flammable liquid.

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling is a robust and reliable method for the synthesis of arylalkynes. The protocol described herein for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde leverages the inherent chemoselectivity of the reaction to achieve a specific C-C bond formation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6866–6894. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Cai, M., Hao, J., & Wang, H. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14009–14024. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry Student. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

-

ChemOrgChem. (2020, May 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Notes: Selective Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing selective palladium-catalyzed cross-coupling reactions on 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde. This substrate is a highly versatile building block in medicinal chemistry and materials science, featuring three distinct reactive sites: an aldehyde, a C-Br bond, and a C-Cl bond. The primary challenge and opportunity lie in the chemoselective functionalization of the carbon-halogen bonds. Capitalizing on the differential reactivity of C-Br and C-Cl bonds in palladium catalysis, this guide presents robust protocols for selectively targeting the more labile C-Br bond for Sonogashira and Suzuki-Miyaura couplings, while preserving the C-Cl bond for subsequent transformations. We delve into the mechanistic rationale behind experimental choices, provide step-by-step protocols, and offer troubleshooting advice to ensure reproducible and high-yielding outcomes.

The Principle of Chemoselectivity in Palladium Catalysis

The ability to selectively functionalize one of two different halogen atoms on a single aromatic ring is a powerful tool in synthesis. This selectivity is governed by the fundamental principles of the palladium-catalyzed cross-coupling cycle, particularly the initial oxidative addition step.[1][2]

The Reactivity Hierarchy of Carbon-Halogen Bonds

The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The energy barrier for this step is highly dependent on the carbon-halogen (C-X) bond dissociation energy. For aryl halides, the established reactivity order is:

C-I > C-OTf > C-Br >> C-Cl [2][4]

This well-established hierarchy is the cornerstone of our strategy. The C-Br bond is significantly more reactive towards Pd(0) insertion than the stronger, less polarized C-Cl bond. By carefully controlling reaction conditions—specifically catalyst, ligand, temperature, and reaction time—we can achieve highly selective coupling at the C-Br position while the C-Cl position remains untouched.

The Role of Ligands and Catalytic System

The choice of ligand is critical for modulating the reactivity and stability of the palladium catalyst.[5] Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[6][7][8]

-

Electron-rich ligands increase the electron density on the Pd(0) center, which promotes the oxidative addition step.[6]

-

Steric bulk can favor the formation of highly reactive monoligated Pd(0) species, which are often the active catalysts in the cycle.[6][8]

For selective C-Br activation, standard phosphine ligands like triphenylphosphine (PPh₃) or moderately bulky alkylphosphines (e.g., P(t-Bu)₃) are often sufficient. Activating the more robust C-Cl bond typically requires more specialized, highly electron-rich, and bulky ligands (e.g., Buchwald-type biaryl phosphines or advanced NHCs) and more forcing conditions.[5][7]

The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

Caption: The generic Pd(0)/Pd(II) catalytic cycle.

Protocol 1: Selective Sonogashira Coupling at the C-Br Position

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, providing direct access to aryl alkynes.[10] This protocol is optimized for the selective reaction of terminal alkynes with the C-Br bond of the title compound. A copper-free system is described to minimize the risk of alkyne homocoupling (Glaser coupling), a common side reaction.[3]

Rationale and Considerations

-

Catalyst System: The combination of an allyl palladium dimer, (AllylPdCl)₂, and the bulky, electron-rich ligand tri-tert-butylphosphine, P(t-Bu)₃, generates a highly active Pd(0) catalyst in situ that is effective for coupling aryl bromides at or near room temperature.[11]

-

Base: A mild organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the H-X acid formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is suitable for solubilizing the reactants and catalyst components. Rigorous degassing is crucial to prevent catalyst deactivation and Glaser coupling.[3]

Experimental Protocol

Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | 289.49 | 1.0 | 1.0 | 289.5 mg |

| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 1.2 | 122.6 mg (134 µL) |

| (AllylPdCl)₂ | 365.84 | 0.01 (0.02 Pd) | 0.01 (1 mol%) | 3.7 mg |

| P(t-Bu)₃ | 202.29 | 0.04 | 0.04 (4 mol%) | 8.1 mg |

| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 | 521 µL |

| Anhydrous, Degassed THF | - | - | - | 5.0 mL |

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (289.5 mg, 1.0 mmol) and the palladium precatalyst (AllylPdCl)₂ (3.7 mg, 0.01 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5.0 mL) via syringe.

-

Add the ligand P(t-Bu)₃ (8.1 mg, 0.04 mmol). The solution may turn from pale yellow to a darker color as the active catalyst forms.

-

Add the terminal alkyne (1.2 mmol) and DIPEA (3.0 mmol) sequentially via syringe.

-

Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, crucial for synthesizing biaryl structures prevalent in pharmaceuticals.[12][13] This protocol is designed for the selective coupling of boronic acids or their esters at the C-Br position.

Rationale and Considerations

-

Catalyst System: A common and effective system involves a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand. For this substrate, a moderately bulky ligand is appropriate to ensure selectivity for the C-Br bond.

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14][15]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is often essential for the activity of the inorganic base and can accelerate the transmetalation step.[15]

Experimental Protocol

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | 289.49 | 1.0 | 1.0 | 289.5 mg |

| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 151.96 | 1.3 | 1.3 | 197.5 mg |

| Pd₂(dba)₃ | 915.72 | 0.01 (0.02 Pd) | 0.01 (1 mol%) | 9.2 mg |

| SPhos (Ligand) | 410.48 | 0.04 | 0.04 (4 mol%) | 16.4 mg |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.5 | 2.5 | 530.7 mg |

| Anhydrous, Degassed 1,4-Dioxane | - | - | - | 4.0 mL |

| Degassed Water | - | - | - | 1.0 mL |

Procedure:

-

Vessel Preparation: In a Schlenk tube, combine the aryl bromide (289.5 mg, 1.0 mmol), arylboronic acid (1.3 mmol), K₃PO₄ (530.7 mg, 2.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 2-8 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL). Filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Orthogonal & Sequential Functionalization Strategy

The true utility of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde lies in its potential for sequential, site-selective couplings. After functionalizing the C-Br position using the mild conditions described above, the resulting chloro-aryl product can be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-Cl bond.

Caption: Workflow for sequential C-Br then C-Cl coupling.

This orthogonal approach requires a catalyst system capable of activating the C-Cl bond for the second step. This typically involves:

-

More Electron-Rich Ligands: Buchwald-type ligands such as RuPhos or XPhos are excellent candidates.[5]

-

Stronger Bases: Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.

-

Higher Temperatures: Temperatures exceeding 100 °C are common for C-Cl bond activation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough or has poor solubility.4. Temperature is too low. | 1. Use fresh catalyst/ligand. Ensure proper inert atmosphere technique.2. Use freshly distilled, anhydrous, and thoroughly degassed solvents.3. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Sonogashira, ensure the amine is dry.4. Gradually increase temperature in 10 °C increments. |

| Formation of Byproducts | 1. Sonogashira: Glaser coupling (alkyne dimer).2. Suzuki: Protodeboronation (boronic acid replaced by H).3. Homocoupling of the starting material (biaryl of the aryl halide). | 1. Ensure rigorous degassing; use a copper-free protocol.[3]2. Use a stronger base or minimize water content if possible; ensure the reaction is not run for an excessively long time.3. Lower the catalyst loading; ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1). |

| Reaction Stalls | 1. Catalyst deactivation (formation of Pd black).2. Product inhibition. | 1. Add a fresh portion of catalyst and ligand. Consider a more robust ligand.2. Dilute the reaction mixture with more solvent. |

References

-

Gensch, T., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. Available at: [Link]

-

Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

-

PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available at: [Link]

-

Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, ACS Publications. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? Available at: [Link]

-

Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

-

Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

-

Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at: [Link]

-

Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available at: [Link]

-

ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

-

University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available at: [Link]

-

National Institutes of Health. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Available at: [Link]

-

Neufeldt, S. R. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, ACS Publications. Available at: [Link]

-

ResearchGate. (2019). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.uvic.ca [web.uvic.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]

- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]

- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Introduction: Unlocking the Potential of a Versatile Aldehyde

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is a key synthetic intermediate, offering a unique combination of reactive sites for molecular elaboration. The aldehyde functional group serves as a primary gateway for a multitude of chemical transformations, enabling the construction of diverse molecular architectures. The presence of bromo and chloro substituents on the aromatic ring provides opportunities for cross-coupling reactions, while the terminal alkyne of the propargyl ether is amenable to "click" chemistry and other additions. This document provides detailed protocols for the derivatization of the aldehyde group, a critical step in harnessing the full synthetic potential of this versatile building block for applications in drug discovery, materials science, and chemical biology.

The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2][3] This heightened reactivity allows for a broad range of derivatization reactions to proceed under mild conditions. However, the stability of the propargyl ether must be carefully considered when selecting reagents and reaction conditions to avoid unintended cleavage.[4] Propargyl ethers are generally stable but can be cleaved under certain reductive or strongly acidic or basic conditions.[4][5] The protocols outlined herein have been designed to be robust and selective for the aldehyde functionality.

Core Derivatization Strategies and Protocols

This guide details four fundamental and widely applicable derivatization reactions for the aldehyde group of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde:

-

Reductive Amination: Conversion to secondary and tertiary amines.

-

Wittig Reaction: Formation of alkenes.

-

Oxime Formation: Synthesis of oximes.

-

Hydrazone Synthesis: Preparation of hydrazones.

Each section provides a comprehensive, step-by-step protocol, an explanation of the underlying chemical principles, and key considerations for successful execution.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a powerful method for the formation of C-N bonds, converting aldehydes into amines.[6] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option.[8]

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the reaction of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde with a primary amine.

Materials:

-

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

-

Primary amine of choice (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it to the reaction mixture in one portion.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Causality and Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Essential for the efficiency of the reducing agent and to prevent hydrolysis of the intermediate imine.

-

Sodium Triacetoxyborohydride: A mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing over-reduction to the alcohol.[8]

-

Acetic Acid Catalyst: Protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitates imine formation.

-

Aqueous Workup: The bicarbonate quench neutralizes the acetic acid and removes any remaining reducing agent.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides (Wittig reagents).[9][10] This reaction is highly regioselective, with the double bond forming specifically at the location of the former carbonyl group.[10] The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide used.[11]

Protocol: Synthesis of a Stilbene Derivative

This protocol outlines the reaction with a non-stabilized ylide, which typically favors the formation of the Z-alkene.

Materials:

-

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or a two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

-

Add anhydrous THF to suspend the phosphonium salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

In a separate flask, dissolve 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-4 hours).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the alkene isomers and the triphenylphosphine oxide byproduct.

Causality and Experimental Choices:

-

Anhydrous Conditions: The phosphonium ylide is a strong base and will be quenched by protic solvents like water.

-

n-Butyllithium: A strong base required to deprotonate the phosphonium salt and generate the reactive ylide.

-

Low Temperature Addition: The addition of n-BuLi and the aldehyde at low temperature helps to control the exothermicity of the reactions and minimize side products.

-

Triphenylphosphine Oxide Byproduct: A significant byproduct of the Wittig reaction that is often removed by chromatography due to its high polarity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction [organic-chemistry.org]

The Versatile Building Block: 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde in Heterocyclic Synthesis

Introduction: A Gateway to Novel Heterocycles

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials. The strategic design of starting materials, or building blocks, is paramount to the efficient and diverse synthesis of these complex structures. 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde emerges as a highly versatile and powerful building block for the synthesis of a wide array of heterocyclic systems. Its unique combination of reactive functional groups—an aldehyde, a terminal alkyne, and an aryl dihalide—provides a rich platform for a multitude of chemical transformations.

This guide provides an in-depth exploration of the synthesis and utility of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde. We will detail the synthetic protocol for this key intermediate and subsequently delineate its application in the construction of medicinally relevant pyrazoles, isoxazoles, and triazoles. The protocols provided are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Building Block: 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

The synthesis of this key building block is a two-step process commencing with the regioselective halogenation of a commercially available precursor, followed by etherification to introduce the reactive alkyne moiety.

Part 1: Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

The initial step involves the synthesis of the dihalogenated phenolic aldehyde. While a direct, one-pot synthesis from p-hydroxybenzaldehyde is conceivable, a stepwise approach often provides better control over regioselectivity and yields. A plausible and efficient route starts with the bromination of 4-hydroxybenzaldehyde, followed by chlorination. However, for the purpose of this protocol, we will outline a method adapted from the synthesis of similar halogenated hydroxybenzaldehydes, assuming the availability of 3-chloro-4-hydroxybenzaldehyde as a starting material for a more controlled bromination. A known method for the preparation of 3-bromo-4-hydroxybenzaldehyde involves treating a suspension of 4-hydroxybenzaldehyde in chloroform with molecular bromine at 0°C.[1]

Protocol 1: Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The use of NBS is preferred over molecular bromine for its milder and more selective brominating properties.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize the acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-bromo-5-chloro-4-hydroxybenzaldehyde.

Expected Yield: 75-85%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Propargylation to Yield 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

The introduction of the propargyl group is achieved through a Williamson ether synthesis, a reliable and high-yielding reaction.[2]

Protocol 2: Synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Materials:

-

3-Bromo-5-chloro-4-hydroxybenzaldehyde

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromo-5-chloro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents). The carbonate acts as a base to deprotonate the phenol, forming the phenoxide in situ.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (around 60°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde as a solid.

Expected Yield: 80-90%.

Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, IR (presence of alkyne C-H and C≡C stretches), and mass spectrometry.

Application in Heterocyclic Synthesis

The strategic placement of the aldehyde, terminal alkyne, and aryl halides on the benzaldehyde scaffold allows for a diverse range of synthetic transformations.

A. Synthesis of Substituted Pyrazoles

Pyrazoles are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The terminal alkyne of our building block can readily undergo [3+2] cycloaddition with hydrazine derivatives to construct the pyrazole ring.[3][4]

Protocol 3: Synthesis of 3-(3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)phenyl)-1-phenyl-1H-pyrazole

Materials:

-

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (1 equivalent) and phenylhydrazine hydrochloride (1.2 equivalents) in ethanol.

-

Add sodium acetate (1.5 equivalents) to the mixture. The sodium acetate acts as a base to neutralize the HCl and generate free phenylhydrazine.

-

Reflux the reaction mixture for 6-8 hours. The reaction proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain the desired pyrazole.

Expected Yield: 70-80%.

Causality of Choices: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature. Sodium acetate is a mild base suitable for this transformation.

Reaction Scheme: Pyrazole Synthesis

Caption: Synthesis of a substituted pyrazole via condensation and cyclization.

B. Synthesis of Substituted Isoxazoles

Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen. They can be synthesized from terminal alkynes via cycloaddition with hydroxylamine derivatives.[5]

Protocol 4: Synthesis of 3-(3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)phenyl)isoxazole

Materials:

-

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Ethanol/Water (1:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a 1:1 mixture of ethanol and water.

-

Add potassium carbonate (2 equivalents) to the solution to generate free hydroxylamine.

-

Heat the reaction mixture to reflux for 8-12 hours. The reaction proceeds through an oxime intermediate followed by cyclization.

-

Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield the desired isoxazole.

Expected Yield: 65-75%.

Causality of Choices: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic reagents. Potassium carbonate is a suitable base for this transformation.

Reaction Scheme: Isoxazole Synthesis

Caption: Synthesis of a substituted isoxazole via condensation and cyclization.

C. Synthesis of 1,2,3-Triazoles via Click Chemistry

The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles.

Protocol 5: Synthesis of a 1,2,3-Triazole Derivative

Materials:

-

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flask, dissolve 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to afford the 1,4-disubstituted 1,2,3-triazole.

Expected Yield: >90%.

Trustworthiness of the Protocol: The CuAAC reaction is known for its high yields and reliability with a wide range of substrates. The use of sodium ascorbate to generate the active Cu(I) species in situ is a standard and robust method.[7]

Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Step-by-step workflow for the CuAAC reaction.

Further Synthetic Potential: The Aryl Halide Handles

The presence of both bromine and chlorine atoms on the aromatic ring opens up avenues for further functionalization through cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, stepwise modifications, further expanding the molecular diversity accessible from this single building block. A typical Sonogashira coupling involves a palladium catalyst, a copper(I) cocatalyst, and an amine base.[8]

Conclusion

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is a testament to the power of strategic molecular design in organic synthesis. Its facile preparation and the orthogonal reactivity of its functional groups make it an invaluable tool for the construction of diverse and complex heterocyclic scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this building block and to accelerate the discovery of new molecules with potential applications in medicine and materials science.

References

-

3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde. PubChem. Available at: [Link]

- Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Google Patents.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Benzaldehyde, m-hydroxy-. Organic Syntheses. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

- Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]

-

SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. ResearchGate. Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Available at: [Link]

-

Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. Available at: [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. University of Zaragoza. Available at: [Link]

-

Efficient Method for Propargylation of Aldehydes Promoted by Allenylboron Compounds Under Microwave Irradiation. National Institutes of Health. Available at: [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

-

One-pot synthesis of heterocycles. RSC Blogs. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at: [Link]

Sources

- 1. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

Application Note: A Robust and Scalable Synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Abstract: This document provides a comprehensive, field-tested guide for the scale-up synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. We detail a robust Williamson ether synthesis, explaining the critical process parameters, causality behind experimental choices, and self-validating system checks to ensure high yield and purity.

Strategic Overview: Synthetic Design and Rationale

The target molecule, 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, is a versatile building block featuring three distinct functional handles: an aldehyde, a propargyl ether, and a di-halogenated aromatic ring. This functionality makes it highly valuable for subsequent modifications via reactions such as Sonogashira coupling, click chemistry, and reductive amination.

Our synthetic strategy focuses on the direct O-propargylation of the commercially available precursor, 3-Bromo-5-chloro-4-hydroxybenzaldehyde. This approach, a variation of the Williamson ether synthesis, is selected for its reliability, high atom economy, and straightforward scalability.

The core of this synthesis involves the deprotonation of the phenolic hydroxyl group to form a sodium phenoxide intermediate. This is immediately followed by nucleophilic substitution (SN2) with propargyl bromide to yield the desired ether. The choice of base and solvent is critical for maximizing yield and minimizing side reactions on a larger scale.

Caption: High-level overview of the synthetic strategy.

Expertise in Practice: Causality Behind Experimental Choices

A successful scale-up is not merely about multiplying reagent quantities; it requires a deep understanding of the reaction mechanism and potential pitfalls.

-

Choice of Base: Sodium Hydride (NaH): We specify the use of Sodium Hydride (60% dispersion in mineral oil). As a strong, non-nucleophilic base, NaH irreversibly deprotonates the phenol, driving the reaction to completion.[1][2] The generation of hydrogen gas (H₂) is the only byproduct, which safely exits the reaction system.[1] This is superior to alkali hydroxides or carbonates, which can establish equilibria and may introduce water, leading to undesired side reactions with the alkylating agent. On a large scale, the use of NaH dispersion is safer and easier to handle than pyrophoric dry powders.[2]

-

Solvent System: Anhydrous N,N-Dimethylformamide (DMF): DMF is an excellent choice for this SN2 reaction. As a polar aprotic solvent, it effectively solvates the sodium cation of the phenoxide intermediate, leaving the oxygen anion highly nucleophilic and reactive. Its high boiling point (153 °C) allows for a broad operational temperature range, which is crucial for controlling exotherms during large-scale additions. The solvent must be anhydrous to prevent the violent quenching of sodium hydride.

-

Temperature Control: The reaction is initiated at 0 °C. This is a critical safety and process control measure. The deprotonation of the phenol by NaH is exothermic and evolves hydrogen gas. A low initial temperature allows for controlled addition of the base, preventing a dangerous thermal runaway and ensuring a manageable rate of gas evolution. After the base addition, the reaction is allowed to warm to room temperature to ensure the subsequent SN2 reaction proceeds to completion at a reasonable rate.

Hazard Analysis and Mitigation: A Commitment to Safety

Scaling up this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the key reagents.

| Reagent | Key Hazards | Mitigation Strategies |

| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas.[3] Corrosive. | Handle under an inert atmosphere (Nitrogen or Argon).[3] Use only anhydrous solvents. Add reagents slowly to control gas evolution and exotherm. Have a Class D fire extinguisher readily available. Quench excess NaH carefully with a proton source like isopropanol at low temperature. |

| Propargyl Bromide | Highly flammable liquid and vapor. Toxic if swallowed.[4][5][6] Causes severe skin burns and eye damage.[4] Lachrymator. Can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).[7] | Conduct all operations in a well-ventilated chemical fume hood.[4] Wear appropriate PPE: flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile gloves.[4][7] Use equipment free of copper and high-copper alloys.[7] |

| DMF | Combustible liquid. Reproductive toxin. | Use in a chemical fume hood. Avoid inhalation and skin contact. |

Detailed Scale-Up Protocol

This protocol is designed for a ~100g scale synthesis of the final product. All operations must be performed under an inert atmosphere (Nitrogen) using oven-dried glassware.

4.1. Equipment Setup

-

5 L, 4-necked round-bottom flask equipped with:

-

Overhead mechanical stirrer.

-

Thermocouple for internal temperature monitoring.

-

500 mL pressure-equalizing dropping funnel.

-

Nitrogen inlet connected to a bubbler.

-

4.2. Reagent and Data Table

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 235.45 | 100.0 g | 0.425 | 1.0 |

| Sodium Hydride (60% in oil) | 40.00 (NaH) | 20.4 g | 0.510 | 1.2 |

| Propargyl Bromide (80% in toluene) | 118.96 | 74.6 g (59.7 mL) | 0.510 | 1.2 |

| Anhydrous DMF | - | 1.5 L | - | - |

4.3. Step-by-Step Procedure

-

Reaction Setup: Charge the 5 L flask with 3-Bromo-5-chloro-4-hydroxybenzaldehyde (100.0 g) and anhydrous DMF (1.0 L). Begin stirring to form a slurry.

-

Inerting: Purge the vessel with nitrogen for 15 minutes. Maintain a gentle positive nitrogen pressure throughout the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

-

Base Addition: Weigh the sodium hydride (20.4 g of 60% dispersion) in a dry, nitrogen-purged container and suspend it in anhydrous DMF (250 mL). Transfer this slurry to the dropping funnel. Add the NaH slurry dropwise to the main reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Trustworthiness Check: Observe a steady evolution of hydrogen gas from the bubbler. A rapid increase in gas evolution or temperature indicates the addition rate is too fast.

-

-

Phenoxide Formation: After the addition is complete, stir the mixture at 0 °C for an additional 60 minutes. The mixture should become a more homogeneous, darker-colored solution as the phenoxide forms.

-

Alkylating Agent Addition: Transfer propargyl bromide (59.7 mL) to the dropping funnel with anhydrous DMF (250 mL). Add this solution dropwise to the reaction mixture over 60 minutes, again maintaining an internal temperature below 10 °C.

-

Reaction Drive: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20-25 °C). Stir for 12-16 hours (overnight).

-

Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

-

-

Reaction Quench: Carefully cool the reaction mixture back to 0 °C. Slowly add 500 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH.

-

Expertise Note: Quenching with NH₄Cl is preferred over water as it is less aggressive and helps buffer the pH, preventing potential side reactions.

-

-

Extraction and Wash: Transfer the mixture to a 6 L separatory funnel. Add 1.5 L of ethyl acetate and 1.5 L of water. Shake vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 750 mL). Combine the organic layers and wash with brine (2 x 1 L).

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4.4. Purification Protocol

The crude product, a light-brown solid, can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot isopropanol (~300-400 mL).

-

Allow the solution to cool slowly to room temperature.

-

Further cool in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

-

Dry the purified product in a vacuum oven at 40 °C to a constant weight.

Expected Yield: 105-115 g (90-98% yield) of a white to off-white crystalline solid. Purity (by HPLC): >98%.

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Sodium Hydride - Standard Operating Procedure - University of California, Santa Barbara. Available at: [Link]

-

Manufacture, Handling, and Uses of Sodium Hydride - ACS Publications. Available at: [Link]

-

Purifying aldehydes? : r/chemistry - Reddit. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde. The synthesis, primarily a Williamson ether synthesis, involves the O-alkylation of 3-bromo-5-chloro-4-hydroxybenzaldehyde with propargyl bromide. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Potential Cause 1: Incomplete Deprotonation of the Phenol The reaction initiates with the deprotonation of the hydroxyl group on 3-bromo-5-chloro-4-hydroxybenzaldehyde to form a phenoxide anion.[1] This phenoxide is the active nucleophile that attacks the propargyl bromide.[1][2][3] Incomplete deprotonation will result in a low concentration of the nucleophile and consequently, a poor yield.

-

Solution:

-

Choice of Base: Use a sufficiently strong base to quantitatively deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. For more stubborn reactions, stronger bases like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol, driving the reaction forward.[3]

-

Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water will react with strong bases and can also protonate the phenoxide, rendering it inactive.

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the starting material persists, consider adding more base or allowing for a longer reaction time for the deprotonation step.

-